3-(4-Chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(4-Chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with chlorophenyl and fluorophenyl piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylhydrazine with 4-(4-fluorophenyl)piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-ylmethanol
- 5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
3-(4-Chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18ClFN4 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C20H18ClFN4/c21-16-3-1-15(2-4-16)19-9-10-20(24-23-19)26-13-11-25(12-14-26)18-7-5-17(22)6-8-18/h1-10H,11-14H2 |
InChI Key |
BCIIDHIHZTXJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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